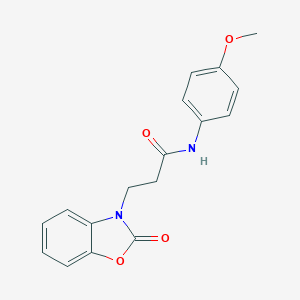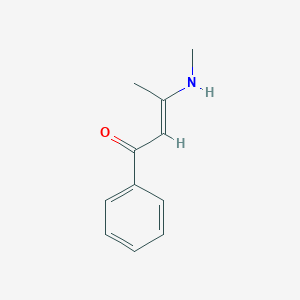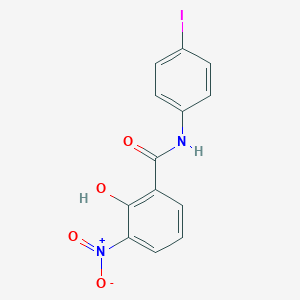![molecular formula C18H16N2O4S B228114 3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)
3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MTB or MTB-2.
Wirkmechanismus
The mechanism of action of MTB-2 is not fully understood. However, it has been proposed that MTB-2 may exert its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune and inflammatory responses. MTB-2 may also induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects
MTB-2 has been shown to have several biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. MTB-2 has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, MTB-2 has been found to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
MTB-2 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. However, there are also some limitations to its use. MTB-2 has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, MTB-2 has not been extensively evaluated for its toxicity and safety in humans.
Zukünftige Richtungen
There are several future directions for research on MTB-2. One area of interest is the development of MTB-2 as a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the investigation of the mechanism of action of MTB-2 and its potential targets. Additionally, further studies are needed to evaluate the safety and toxicity of MTB-2 in humans.
Synthesemethoden
MTB-2 is synthesized by the reaction of 3-methylaniline, thiazolidine-2,4-dione, and 3-formylbenzoic acid in the presence of a base catalyst. The reaction proceeds through a one-pot three-component condensation reaction to give MTB-2 as a white solid with a yield of 80-85%.
Wissenschaftliche Forschungsanwendungen
MTB-2 has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. MTB-2 has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, MTB-2 has been found to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Eigenschaften
Molekularformel |
C18H16N2O4S |
|---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
3-[[5-(3-methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-11-4-2-7-14(8-11)19-15-16(21)20(18(24)25-15)10-12-5-3-6-13(9-12)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23) |
InChI-Schlüssel |
HTXBDZPDRAGMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC=CC(=C3)C(=O)O |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Methyl-3-furyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B228032.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
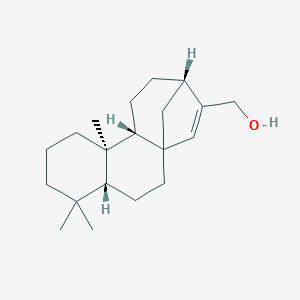
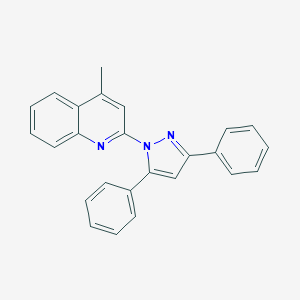
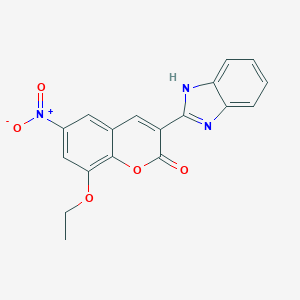


![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
